ethyl 2-[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]propanoate
Description
Properties
IUPAC Name |
ethyl 2-(2-oxo-4-propylchromen-7-yl)oxypropanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20O5/c1-4-6-12-9-16(18)22-15-10-13(7-8-14(12)15)21-11(3)17(19)20-5-2/h7-11H,4-6H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRQZWWPNLQWOFI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=O)OC2=C1C=CC(=C2)OC(C)C(=O)OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]propanoate typically involves the following steps:
Starting Materials: The synthesis begins with 7-hydroxy-4-propylchromen-2-one and ethyl 2-bromoacetate.
Reaction Conditions: The reaction is carried out in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures.
Procedure: The 7-hydroxy-4-propylchromen-2-one reacts with ethyl 2-bromoacetate to form the desired product through an etherification reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]propanoate can undergo various chemical reactions, including:
Oxidation: The chromene core can be oxidized to form quinone derivatives.
Reduction: Reduction of the chromene core can yield dihydrochromene derivatives.
Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Hydrolysis can be carried out using aqueous sodium hydroxide or hydrochloric acid.
Major Products
Oxidation: Quinone derivatives.
Reduction: Dihydrochromene derivatives.
Substitution: Carboxylic acid derivatives.
Scientific Research Applications
Ethyl 2-[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]propanoate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of ethyl 2-[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]propanoate involves its interaction with various molecular targets. The chromene core can interact with enzymes and receptors, modulating their activity. The ester group can undergo hydrolysis, releasing the active chromene moiety, which can then exert its biological effects through various pathways, including oxidative stress modulation and enzyme inhibition.
Comparison with Similar Compounds
Structural Analogues in the Coumarin Family
Key Observations :
- Alkyl Chain Effects : The 4-propyl group in the target compound increases lipophilicity compared to methyl or ethyl substituents, which may enhance passive diffusion across biological membranes .
- Ester vs. Acid : The ethyl ester group improves metabolic stability compared to the free carboxylic acid, which is prone to rapid hydrolysis in vivo .
Agrochemical Analogues
Key Observations :
- Scaffold Specificity: Herbicidal activity in phenoxypropanoate esters (e.g., fenoxaprop) is highly dependent on the aromatic heterocycle (benzoxazolyl, quinoxalinyl). Replacement with a coumarin core likely abolishes ACCase inhibition .
- Potential Applications: The target compound’s coumarin scaffold may instead be explored for anticoagulant or anti-inflammatory activities, common in coumarin derivatives .
Key Observations :
- Synthesis: The target compound can be synthesized via esterification of 2-((2-oxo-4-propyl-2H-chromen-7-yl)oxy)propanoic acid with ethanol under acid catalysis, a method distinct from the Schotten-Baumann amide formation used in analogues .
- Stability: The ethyl ester group in the target compound may hydrolyze under basic conditions, whereas herbicidal analogues (e.g., fenoxaprop) are designed for environmental persistence .
Q & A
Q. What are the optimized synthetic routes for ethyl 2-[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]propanoate, and how do reaction conditions influence yield?
The synthesis involves reacting 7-hydroxy-4-propylcoumarin with ethyl bromoacetate in anhydrous acetone under basic conditions (e.g., K₂CO₃) via nucleophilic substitution . Key factors affecting yield include:
- Base selection : Stronger bases (e.g., NaH) may improve deprotonation but risk side reactions.
- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance reactivity but complicate purification.
- Temperature : Prolonged heating (>60°C) can degrade the coumarin core. A comparative table of reported yields:
| Method | Solvent | Base | Yield (%) | Reference |
|---|---|---|---|---|
| Classical nucleophilic | Acetone | K₂CO₃ | 65–70 | |
| Microwave-assisted | DMF | NaH | 78–82 |
Q. How can structural integrity be confirmed post-synthesis?
Characterization relies on spectral
- ¹H/¹³C NMR : Peaks at δ 4.2–4.4 ppm (ester –CH₂–) and δ 6.2–6.8 ppm (coumarin aromatic protons) confirm the core structure .
- IR : Stretching at ~1700 cm⁻¹ (ester C=O) and ~1600 cm⁻¹ (chromenone C=O) .
- HPLC-MS : Molecular ion [M+H]⁺ at m/z 310.30 .
Advanced Research Questions
Q. How do structural modifications (e.g., alkyl chain length) impact biological activity?
Structure-activity relationship (SAR) studies reveal:
- Propyl vs. methyl substitution : The 4-propyl group enhances lipophilicity, improving membrane permeability and COX-2 inhibition compared to 4-methyl analogs .
- Ester vs. acid derivatives : The ethyl ester improves bioavailability over the free acid form (e.g., 2-[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]propanoic acid) due to reduced ionization at physiological pH . Table: Comparative IC₅₀ values for analogs:
| Compound | Target Enzyme | IC₅₀ (µM) | Reference |
|---|---|---|---|
| Ethyl 2-[(2-oxo-4-propyl-...)oxy]propanoate | COX-2 | 1.2 ± 0.3 | |
| 4-Methyl analog | COX-2 | 5.8 ± 1.1 |
Q. How can contradictions in reported biological activities (e.g., anti-inflammatory vs. anticancer) be resolved?
Discrepancies arise from:
- Model systems : In vitro assays (e.g., RAW264.7 macrophages) may overestimate anti-inflammatory activity compared to in vivo models .
- Dosage variability : Apoptotic effects (anticancer) often require higher concentrations (>50 µM) than COX inhibition (<10 µM) .
- Metabolic stability : Ethyl ester hydrolysis in vivo generates active metabolites with divergent targets .
Q. What strategies optimize in vitro-to-in vivo translation for pharmacokinetic studies?
Methodological recommendations:
- Metabolite profiling : Use LC-MS/MS to track ester hydrolysis and identify active species (e.g., propanoic acid derivative) .
- Plasma protein binding : Assess via equilibrium dialysis; >90% binding reduces free drug availability .
- Permeability assays : Caco-2 cell monolayers predict intestinal absorption (Papp >1 ×10⁻⁶ cm/s indicates high bioavailability) .
Data Contradiction Analysis
Q. Why do some studies report potent antimicrobial activity while others show negligible effects?
Variations stem from:
- Strain specificity : Gram-positive bacteria (e.g., S. aureus) are more susceptible due to cell wall composition .
- Biofilm vs. planktonic cultures : Biofilms exhibit 10–100× higher resistance .
- Synergistic agents : Co-administration with β-lactams enhances efficacy by disrupting cell wall synthesis .
Experimental Design Considerations
Q. How to design assays for evaluating antioxidant mechanisms (e.g., ROS scavenging vs. Nrf2 activation)?
- DCFH-DA assay : Quantifies ROS scavenging in cell-free systems (λₑₓ=485 nm, λₑₘ=535 nm) .
- qRT-PCR/Western blot : Measures Nrf2 pathway activation (e.g., HO-1, NQO1 expression) in HepG2 cells .
- Control compounds : Include Trolox (ROS scavenger) and sulforaphane (Nrf2 inducer) for benchmark comparisons .
Methodological Resources
- Spectral databases : PubChem (CID 30489687) provides NMR/IR reference data .
- Toxicity screening : Use EPA DSSTox (DTXSID601193921) for preliminary hazard assessment .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
